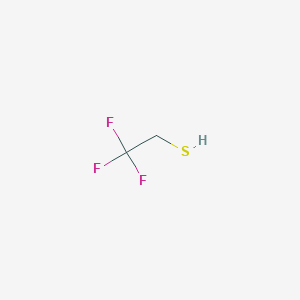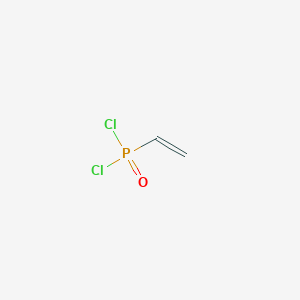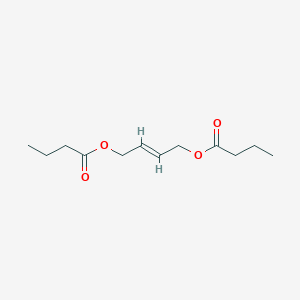
3-amino-5,5-difenil-imidazolidina-2,4-diona
Descripción general
Descripción
3-amino-5,5-diphenylimidazolidine-2,4-dione, also known as 3-amino-5,5-diphenylimidazolidine-2,4-dione, is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-Aminodiphenylhydantoin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 39.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-5,5-diphenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-5,5-diphenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas y antifúngicas
Las hidantoínas y sus derivados, incluida la 3-amino-5,5-difenil-imidazolidina-2,4-diona, han mostrado potentes actividades antibacterianas y antifúngicas . Los compuestos sintetizados en el estudio mostraron una buena actividad antibacteriana y antifúngica equivalente a los estándares utilizados .
Aplicaciones anticonvulsivas
Las regiones hidrofóbicas y lipofílicas de estos compuestos son responsables de su poderosa acción anticonvulsiva . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de trastornos convulsivos.
Aplicaciones antitumorales
Las hidantoínas, incluida la this compound, se han utilizado como agentes antitumorales . Esto sugiere posibles aplicaciones en el tratamiento del cáncer.
Aplicaciones antiarrítmicas
Las hidantoínas se han utilizado ampliamente como agentes antiarrítmicos . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de arritmias.
Aplicaciones antioxidantes
Algunos derivados de la this compound han mostrado propiedades antioxidantes . Esto sugiere posibles aplicaciones en condiciones donde el estrés oxidativo juega un papel.
Aplicaciones anti-VIH
Investigaciones recientes han demostrado una actividad citotóxica diferente y novedosa de las hidantoínas y sus derivados, es decir, anti VIH . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento del VIH.
Mecanismo De Acción
Target of Action
Mode of Action
Propiedades
IUPAC Name |
3-amino-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-13(19)15(17-14(18)20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDASILDKNHAVRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153591 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1224-08-4 | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Aminodiphenylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10153591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of N-Aminodiphenylhydantoin?
A1: N-Aminodiphenylhydantoin (3-amino-5,5-diphenylimidazolidine-2,4-dione) crystallizes with two independent molecules in the asymmetric unit. [] These molecules show variation in the dihedral angles formed between the phenyl groups and the five-membered rings. [] This structural information is crucial for understanding its interactions and potential biological activity.
Q2: Are there any studies on the hydrogen bonding patterns of N-Aminodiphenylhydantoin?
A3: Yes, research has revealed that N-Aminodiphenylhydantoin molecules engage in N—H⋯O hydrogen bonding. [] This interaction leads to the formation of columnar units within the crystal structure, characterized by approximate fourfold rotational symmetry around axes parallel to b. [] Understanding these interactions is crucial for comprehending the compound's physical properties and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)


phosphonium bromide](/img/structure/B73364.png)



![2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide](/img/structure/B73372.png)

